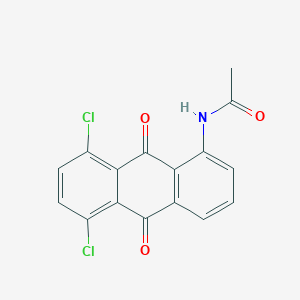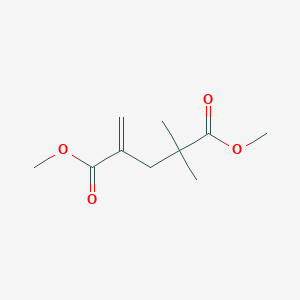
2-(3,3-Dimethylbutan-2-ylidene)-1,1-dimethylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylbutan-2-ylidene)-1,1-dimethylhydrazine is an organic compound with a unique structure that includes a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutan-2-ylidene)-1,1-dimethylhydrazine typically involves the reaction of 3,3-dimethylbutan-2-one with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3,3-dimethylbutan-2-one with 1,1-dimethylhydrazine in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(3,3-Dimethylbutan-2-ylidene)-1,1-dimethylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazine compounds .
科学的研究の応用
2-(3,3-Dimethylbutan-2-ylidene)-1,1-dimethylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(3,3-Dimethylbutan-2-ylidene)-1,1-dimethylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry and drug development .
類似化合物との比較
Similar Compounds
3,3-Dimethylbutan-2-one oxime: This compound has a similar structure but with an oxime functional group instead of a hydrazine group.
2-(3,3-Dimethylbutan-2-ylidene)hydrazine-1-carboximidamide: Another related compound with a hydrazine group and additional functional groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
特性
CAS番号 |
69498-77-7 |
|---|---|
分子式 |
C8H18N2 |
分子量 |
142.24 g/mol |
IUPAC名 |
N-(3,3-dimethylbutan-2-ylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C8H18N2/c1-7(8(2,3)4)9-10(5)6/h1-6H3 |
InChIキー |
JRFUDCODMQUENM-UHFFFAOYSA-N |
正規SMILES |
CC(=NN(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)

![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)





